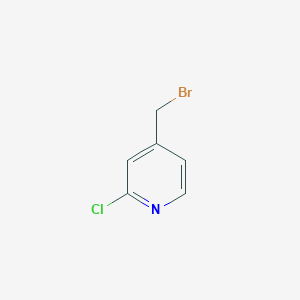

4-(Bromomethyl)-2-chloropyridine

Description

BenchChem offers high-quality 4-(Bromomethyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWWUDOYVBWQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513842 | |

| Record name | 4-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-15-3 | |

| Record name | 4-(Bromomethyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2-chloropyridine from 2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-2-chloropyridine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the free-radical bromination of 2-chloro-4-methylpyridine using N-bromosuccinimide (NBS). This document details the underlying reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of 4-(bromomethyl)-2-chloropyridine from 2-chloro-4-methylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. This generates free radicals.

-

Propagation: A bromine radical (Br•), generated from NBS, abstracts a hydrogen atom from the methyl group of 2-chloro-4-methylpyridine. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, 4-(bromomethyl)-2-chloropyridine, and a succinimidyl radical. The succinimidyl radical can then propagate the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired substitution reaction over competing electrophilic addition to the pyridine ring.[2]

Experimental Protocol

The following protocol is a generalized procedure based on established methods for Wohl-Ziegler bromination of substituted picolines.[3] Researchers should optimize the conditions for their specific setup and scale.

Materials:

-

2-chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography equipment (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylpyridine (1.0 equivalent). Dissolve the starting material in a suitable volume of anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02-0.1 equivalents) to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by observing the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Quantitative Data

| Starting Material | Product | Brominating Agent | Initiator | Solvent | Yield (%) |

| 2-chloro-4-methylpyridine | 4-(bromomethyl)-2-chloropyridine | NBS | AIBN/Benzoyl Peroxide | CCl₄ | Data not available |

Purification and Characterization

Purification:

The crude 4-(bromomethyl)-2-chloropyridine can be purified by one or a combination of the following methods:

-

Recrystallization: This is a common method for purifying solid organic compounds.[4][5][6] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

-

Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[7] A solvent system of hexane and ethyl acetate is often a good starting point for the elution of halogenated pyridines.

Characterization:

The structure and purity of the synthesized 4-(bromomethyl)-2-chloropyridine should be confirmed by spectroscopic methods. While specific NMR data for the target compound was not found in the search results, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and a characteristic singlet for the bromomethyl (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the bromomethyl group will appear in the aliphatic region.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Visualizations

Caption: Reaction scheme for the synthesis of 4-(bromomethyl)-2-chloropyridine.

Caption: A general workflow for the synthesis and purification process.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-(Bromomethyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorine-substituted pyridine ring, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Bromomethyl)-2-chloropyridine, with a focus on data relevant to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-2-chloropyridine is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [3] |

| CAS Number | 83004-15-3 | [1][2][3] |

| Appearance | Likely a solid or high-boiling liquid | Inferred |

| Melting Point | Data not available in searched sources | |

| Boiling Point | 264.4 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Data not available in searched sources | |

| Flash Point | 113.7 ± 23.2 °C (Predicted) | [3] |

| XLogP3 | 2.1 | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Note: Many of the physical properties listed are predicted values from chemical databases. Experimental verification is recommended for critical applications.

Synthesis and Purification

The primary route for the synthesis of 4-(bromomethyl)-2-chloropyridine is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. This method, known as the Wohl-Ziegler bromination, is selective for the benzylic position.[4][5]

Experimental Protocol: Synthesis of 4-(Bromomethyl)-2-chloropyridine

The following is a generalized experimental protocol based on the Wohl-Ziegler bromination of related methylpyridines.[5] Optimization may be required for this specific substrate.

Materials:

-

2-chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 eq) in CCl₄.

-

Add NBS (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-(bromomethyl)-2-chloropyridine can be purified by either recrystallization or column chromatography.

-

Recrystallization: The choice of solvent is critical and depends on the polarity of the impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to induce crystallization.[6][7] A solvent system of hexanes and ethyl acetate may be a suitable starting point for optimization.

-

Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.[6]

The following diagram illustrates the general workflow for the synthesis and purification of 4-(bromomethyl)-2-chloropyridine.

Caption: A general workflow for the synthesis and purification of 4-(Bromomethyl)-2-chloropyridine.

Spectral Data

While specific experimental spectra for 4-(bromomethyl)-2-chloropyridine were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the methylene protons of the bromomethyl group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | ~4.5 | Singlet |

| Pyridine-H (at C3 and C5) | 7.0 - 7.5 | Doublets |

| Pyridine-H (at C6) | 8.2 - 8.5 | Doublet |

13C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| -CH₂Br | ~30-35 |

| Pyridine-C (at C3, C5) | ~120-130 |

| Pyridine-C (at C4) | ~145-150 |

| Pyridine-C (at C6) | ~150-155 |

| Pyridine-C (at C2) | ~150-155 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Bond | Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=N, C=C (pyridine ring) | Stretch | 1400-1600 |

| C-Cl | Stretch | 600-800 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed. The M+ peak will be accompanied by an M+2 peak of significant intensity due to the presence of the ³⁷Cl and ⁸¹Br isotopes.

Applications in Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8] The dual reactivity of 4-(bromomethyl)-2-chloropyridine makes it a particularly useful scaffold. The bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse side chains. The chloro-substituted pyridine ring can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form more complex structures.

While specific drugs synthesized directly from 4-(bromomethyl)-2-chloropyridine were not explicitly identified in the searched literature, its structural motif is present in a wide range of biologically active compounds. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The following diagram illustrates the potential synthetic utility of 4-(bromomethyl)-2-chloropyridine in generating a diverse library of compounds for drug discovery.

Caption: Potential pathways for generating compound libraries from 4-(Bromomethyl)-2-chloropyridine.

Conclusion

4-(Bromomethyl)-2-chloropyridine is a valuable and versatile intermediate for organic synthesis. This guide has summarized its key physicochemical properties, provided a likely synthetic route and purification strategies, and highlighted its potential applications in drug discovery. While some experimental data remains to be reported in the literature, the information provided herein should serve as a useful resource for researchers and scientists working with this compound. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in the development of new therapeutics and functional materials.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. 4-(bromomethyl)-2-chloropyridine - C6H5BrClN | CSSB00010177861 [chem-space.com]

- 3. 5-ブロモ-2-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. daneshyari.com [daneshyari.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-(Bromomethyl)-2-chloropyridine CAS number lookup and verification

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83004-15-3

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloropyridine, a key building block in synthetic chemistry with significant potential in drug discovery and materials science. This document details its chemical properties, synthesis, and reactivity, and explores its potential biological applications.

Chemical and Physical Properties

4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative. The presence of a reactive bromomethyl group and a chloro-substituent on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.

| Property | Value |

| CAS Number | 83004-15-3[1] |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-chloropyridine |

| SMILES | ClC1=CC(CBr)=CC=N1 |

| InChI | InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 |

Synthesis of 4-(Bromomethyl)-2-chloropyridine

The most direct and commonly employed method for the synthesis of 4-(Bromomethyl)-2-chloropyridine is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is usually initiated by heat or UV light.

Experimental Protocol: Free-Radical Bromination of 2-Chloro-4-methylpyridine

Materials:

-

2-Chloro-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-(Bromomethyl)-2-chloropyridine can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 4-(Bromomethyl)-2-chloropyridine.

Reactivity and Chemical Transformations

The chemical reactivity of 4-(Bromomethyl)-2-chloropyridine is dominated by the two halogen substituents.

Nucleophilic Substitution at the Bromomethyl Group:

The benzylic bromide is highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides. This reactivity is central to its utility as a building block for more complex molecules.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution, although this typically requires harsher reaction conditions compared to the substitution at the bromomethyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[2][3]

Reaction Pathway with Nucleophiles:

Caption: Reactivity of 4-(Bromomethyl)-2-chloropyridine with nucleophiles.

Potential Biological and Medicinal Applications

While specific biological data for 4-(Bromomethyl)-2-chloropyridine is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Pyridine-containing molecules are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4]

Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.[5] Furthermore, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have shown significant activity in inhibiting cell survival and growth.[6]

The versatile reactivity of 4-(Bromomethyl)-2-chloropyridine makes it an attractive starting material for the synthesis of libraries of novel compounds for biological screening. For example, it can be used to synthesize derivatives targeting the transforming growth factor type β receptor I (ALK5), a key player in cancer and fibrosis.[7]

Potential Drug Discovery Workflow:

Caption: Drug discovery workflow utilizing 4-(Bromomethyl)-2-chloropyridine.

Conclusion

4-(Bromomethyl)-2-chloropyridine is a valuable and versatile chemical intermediate. Its synthesis via free-radical bromination of 2-chloro-4-methylpyridine is a practical approach. The presence of two reactive sites allows for diverse chemical modifications, making it a powerful tool for the construction of complex molecules. While specific biological data on the parent compound is limited, its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and fibrosis, is significant. This guide provides a foundation for researchers and drug development professionals to explore the full potential of this important building block.

References

- 1. echemi.com [echemi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data Analysis of 4-(Bromomethyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for 4-(Bromomethyl)-2-chloropyridine (CAS No. 83004-15-3), a key intermediate in pharmaceutical synthesis. While experimental spectra for this specific compound are not widely available in public databases, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data serves as a robust reference for researchers working with this compound, aiding in quality control, reaction monitoring, and structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display three distinct signals corresponding to the protons on the pyridine ring and the bromomethyl group. The analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Data for 4-(Bromomethyl)-2-chloropyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | Doublet (d) | 1H | H-6 |

| ~7.45 | Doublet (d) | 1H | H-5 |

| ~7.35 | Singlet (s) | 1H | H-3 |

| ~4.45 | Singlet (s) | 2H | -CH₂Br |

Interpretation:

-

H-6 Proton (~8.40 ppm): This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It is expected to appear as a doublet due to coupling with the H-5 proton.

-

H-5 and H-3 Protons (~7.45 and ~7.35 ppm): These protons are located on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.

-

Bromomethyl Protons (-CH₂Br, ~4.45 ppm): The protons of the methylene group are deshielded by the adjacent bromine atom, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Bromomethyl)-2-chloropyridine

| Chemical Shift (δ, ppm) | Assignment |

| ~151.5 | C-2 |

| ~150.0 | C-6 |

| ~148.0 | C-4 |

| ~124.0 | C-5 |

| ~122.5 | C-3 |

| ~31.0 | -CH₂Br |

Interpretation:

-

C-2 and C-6 (~151.5 and ~150.0 ppm): The carbon atom bonded to chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are the most deshielded due to the strong electron-withdrawing effects of these atoms.

-

C-4 (~148.0 ppm): The carbon atom bearing the bromomethyl group is also significantly downfield.

-

C-3 and C-5 (~122.5 and ~124.0 ppm): These carbons show signals in the typical aromatic region for a pyridine ring.

-

-CH₂Br Carbon (~31.0 ppm): This aliphatic carbon is shifted downfield due to the attached bromine atom.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 4-(Bromomethyl)-2-chloropyridine

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H (Aromatic) Stretch | Medium |

| 2950-2850 | C-H (Aliphatic) Stretch | Medium |

| ~1580, ~1460 | C=C and C=N Ring Stretch | Strong |

| ~1220 | C-H (Aromatic) In-plane Bend | Strong |

| ~830 | C-H (Aromatic) Out-of-plane Bend | Strong |

| ~780 | C-Cl Stretch | Strong |

| ~650 | C-Br Stretch | Medium |

Interpretation: The spectrum is expected to be characterized by strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The presence of halogen substituents is confirmed by the characteristic C-Cl and C-Br stretching frequencies in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern. The presence of both chlorine and bromine will result in a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(Bromomethyl)-2-chloropyridine

| m/z Value | Ion Fragment | Notes |

| 205/207/209 | [C₆H₅BrClN]⁺ (Molecular Ion) | Isotopic pattern due to Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). |

| 126/128 | [M - Br]⁺ | Loss of a bromine radical. Likely a prominent peak. |

| 170/172 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 91 | [C₆H₅N]⁺ (pyridyl cation) | Loss of both Br and Cl. |

| 78 | [C₅H₄N]⁺ (pyridyl fragment) | Further fragmentation. |

Interpretation: The molecular ion peak cluster at m/z 205, 207, and 209 would confirm the molecular formula. The most significant fragmentation pathway is often the loss of the bromine atom, which is a good leaving group, leading to a stable pyridyl-methyl cation at m/z 126/128. This fragment is a strong candidate for the base peak in the spectrum.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of solid 4-(Bromomethyl)-2-chloropyridine. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer might include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Typical parameters may include a 30° pulse, a 2-second acquisition time, and no additional relaxation delay for routine analysis.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane.[1] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile organic solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[2]

-

Ionization: Introduce the sample into the mass spectrometer. For a volatile, thermally stable compound like this, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflow and the logical connections in the spectral analysis process.

Caption: Experimental workflow for the spectral analysis of an organic compound.

Caption: Logical relationship between spectral data and structural elucidation.

References

An In-depth Technical Guide on the Mechanism of Action of 4-(Bromomethyl)-2-chloropyridine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2-chloropyridine is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide elucidates the core principles governing its reactivity, focusing on the mechanism of action of its primary reactive center, the bromomethyl group. A comprehensive overview of its reactions with various nucleophiles is presented, supported by detailed experimental protocols and quantitative data. Furthermore, this guide provides visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its synthetic utility.

Core Principles of Reactivity

The reactivity of 4-(bromomethyl)-2-chloropyridine is dictated by two key structural features: the highly reactive bromomethyl group at the 4-position and the chloro substituent at the 2-position of the electron-deficient pyridine ring.

-

The Bromomethyl Group: A Potent Electrophile The primary site of reactivity is the benzylic-like carbon of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent pyridine ring and the bromine atom. Consequently, it is highly susceptible to nucleophilic attack. The principal mechanism of reaction at this site is a bimolecular nucleophilic substitution (SN2) . In this concerted mechanism, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the bromide leaving group. The transition state involves a pentacoordinate carbon atom. The SN2 character of this reaction implies that steric hindrance around the nucleophile and the electrophilic carbon can significantly influence the reaction rate.

-

The 2-Chloro Substituent: A Site for Aromatic Substitution The chlorine atom at the 2-position is attached to an sp²-hybridized carbon of the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr) .[1] This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. However, the SNAr reaction at the 2-position generally requires more forcing conditions (e.g., high temperatures, strong nucleophiles) compared to the substitution at the bromomethyl group. Therefore, in most synthetic applications, the bromomethyl group reacts selectively under milder conditions.

Reaction Mechanisms and Workflows

The following diagrams illustrate the primary reaction pathways and a general experimental workflow for reactions involving 4-(bromomethyl)-2-chloropyridine.

Caption: SN2 Mechanism at the Bromomethyl Group.

Caption: General Experimental Workflow.

Quantitative Data on Nucleophilic Substitution Reactions

The following table summarizes representative quantitative data for the reaction of 4-(halomethyl)-2-chloropyridines with a nucleophile. While specific data for a wide range of nucleophiles with 4-(bromomethyl)-2-chloropyridine is not extensively consolidated in single literature sources, the following example from a patent demonstrates a typical reaction with an amine nucleophile using the analogous chloro-substrate.[2] The reaction conditions are broadly applicable to other nucleophiles.

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Piperidine | 2-Chloro-4-chloromethylpyridine | K₂CO₃ | DMF | Not Specified | Not Specified | 2-Chloro-4-(piperidinylmethyl)pyridine | >32% (overall) | [2] |

Note: The yield reported is for a multi-step synthesis, with the final nucleophilic substitution being one of the steps. The conditions are representative for the coupling of amines with 4-(halomethyl)-2-chloropyridines.

Experimental Protocols

The following are detailed, generalized protocols for the reaction of 4-(bromomethyl)-2-chloropyridine with common classes of nucleophiles, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Reaction with Amine Nucleophiles

This protocol describes the synthesis of 4-((alkylamino)methyl)-2-chloropyridines.

-

Materials:

-

4-(Bromomethyl)-2-chloropyridine hydrobromide

-

Desired primary or secondary amine (2.2 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (3.0 eq to neutralize the hydrobromide and the generated HBr)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)-2-chloropyridine hydrobromide (1.0 eq) in acetonitrile or DMF.

-

Add the desired amine (2.2 eq) followed by potassium carbonate (3.0 eq).

-

Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of 4-((arylthio)methyl)- or 4-((alkylthio)methyl)-2-chloropyridines.

-

Materials:

-

4-(Bromomethyl)-2-chloropyridine hydrobromide

-

Desired thiol (1.0 eq)

-

Sodium hydroxide (NaOH) or other suitable base (2.1 eq)

-

Ethanol or Methanol

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the desired thiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in ethanol and stir for 15 minutes at room temperature to form the sodium thiolate.

-

In a separate flask, prepare a solution/suspension of 4-(bromomethyl)-2-chloropyridine hydrobromide (1.0 eq) and sodium hydroxide (1.0 eq) in ethanol.

-

Add the solution of the pyridine reagent to the thiolate solution.

-

Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase to obtain the crude thioether.

-

Purify by column chromatography on silica gel.

-

Reaction with Alcohol/Phenol Nucleophiles

This protocol details the synthesis of 2-chloro-4-(alkoxymethyl)pyridines or 2-chloro-4-(phenoxymethyl)pyridines.

-

Materials:

-

4-(Bromomethyl)-2-chloropyridine hydrobromide

-

Desired alcohol or phenol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF, add the desired alcohol or phenol (1.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide/phenoxide.

-

In a separate flask, suspend 4-(bromomethyl)-2-chloropyridine hydrobromide (1.0 eq) and sodium hydride (1.1 eq) in anhydrous THF.

-

Add the pyridine suspension to the alkoxide/phenoxide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.

-

Carefully quench the reaction with water.

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

-

Purify by column chromatography or distillation if required.

-

Conclusion

4-(Bromomethyl)-2-chloropyridine is a valuable synthetic building block due to the distinct reactivity of its two functional groups. The bromomethyl group serves as a highly efficient electrophilic handle for the introduction of a wide array of functionalities via SN2 reactions with various nucleophiles. The chloro group at the 2-position offers a secondary site for modification through SNAr reactions, typically under more vigorous conditions. This guide provides the fundamental principles, reaction mechanisms, and practical experimental protocols to aid researchers in effectively utilizing this versatile reagent in their synthetic endeavors. The provided workflows and diagrams serve as a visual aid to streamline the design and execution of organic reactions involving 4-(bromomethyl)-2-chloropyridine.

References

Solubility and stability of 4-(Bromomethyl)-2-chloropyridine in common solvents

An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)-2-chloropyridine in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Bromomethyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on the qualitative solubility characteristics, predicted stability, and detailed experimental protocols for determining these critical parameters. The information presented is grounded in the general chemical properties of substituted pyridines and established analytical methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively handle, store, and utilize 4-(Bromomethyl)-2-chloropyridine in their research and development endeavors.

Introduction

4-(Bromomethyl)-2-chloropyridine is a heterocyclic organic compound with the chemical formula C₆H₅BrClN. Its structure, featuring a pyridine ring substituted with a bromomethyl and a chloro group, makes it a valuable building block in organic synthesis. The reactivity of the bromomethyl group allows for its use in the introduction of the 2-chloropyridin-4-ylmethyl moiety into various molecules, a common scaffold in pharmacologically active compounds.

Understanding the solubility and stability of this reagent is paramount for its effective use. Solubility dictates the choice of appropriate solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and purity. Stability is crucial for ensuring the integrity of the compound during storage and handling, as degradation can lead to loss of reactivity and the formation of undesirable impurities.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Bromomethyl)-2-chloropyridine is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 45-49 °C |

| Boiling Point | Not available |

Solubility Profile

Table 1: Predicted Qualitative Solubility of 4-(Bromomethyl)-2-chloropyridine

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Acetone | Polar aprotic | Soluble | Good polarity match. |

| Acetonitrile | Polar aprotic | Soluble | Good polarity match. |

| Dichloromethane | Polar aprotic | Soluble | Commonly used for similar compounds. |

| Ethanol | Polar protic | Soluble | Potential for hydrogen bonding. |

| Methanol | Polar protic | Soluble | Potential for hydrogen bonding. |

| Ethyl Acetate | Moderately polar | Soluble | Good balance of polarity. |

| Toluene | Nonpolar | Sparingly soluble | Mismatch in polarity. |

| Water | Polar protic | Insoluble to sparingly soluble | While polar, the organic nature of the molecule may limit aqueous solubility. The hydrochloride salt would likely be more soluble. |

Stability Profile

Substituted pyridines, particularly those with reactive functional groups like a bromomethyl group, can be susceptible to degradation under certain conditions. The primary degradation pathways for 4-(Bromomethyl)-2-chloropyridine are anticipated to be hydrolysis and nucleophilic substitution.

-

Hydrolysis: The bromomethyl group is susceptible to hydrolysis in the presence of water, which would lead to the formation of (2-chloro-4-pyridyl)methanol. This reaction can be accelerated by elevated temperatures and basic or acidic conditions.

-

Nucleophilic Substitution: The bromide is a good leaving group, making the benzylic-like carbon of the bromomethyl group susceptible to attack by nucleophiles. This can include solvents (solvolysis) or other reagents present in a reaction mixture.

-

Light Sensitivity: While not explicitly documented, many halogenated organic compounds exhibit sensitivity to light, which can catalyze degradation.

-

Self-reactivity: Similar to other bromopyridines, there is a potential for self-oligomerization, especially for the free base.

For optimal stability, it is recommended to store 4-(Bromomethyl)-2-chloropyridine in a cool, dry, dark place under an inert atmosphere.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of 4-(Bromomethyl)-2-chloropyridine, the following experimental protocols are recommended.

Solubility Determination

The gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Gravimetric Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(Bromomethyl)-2-chloropyridine to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for agitation.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, ensure the temperature is maintained.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under reduced pressure using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid / volume of supernatant) * 100

-

Stability Assessment

A High-Performance Liquid Chromatography (HPLC) method can be employed to monitor the degradation of 4-(Bromomethyl)-2-chloropyridine over time.

Protocol: HPLC-based Stability Study

-

Preparation of Stock Solution:

-

Prepare a stock solution of 4-(Bromomethyl)-2-chloropyridine of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

-

-

Incubation:

-

Aliquot the stock solution into several sealed vials.

-

Store the vials under different conditions to be tested (e.g., room temperature, elevated temperature, exposure to light, inert atmosphere).

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw a sample from each vial.

-

Analyze the samples by a validated HPLC method to determine the concentration of the parent compound. A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water with a UV detector.

-

-

Data Analysis:

-

Plot the concentration of 4-(Bromomethyl)-2-chloropyridine as a function of time for each condition.

-

Determine the degradation rate and half-life (t₁/₂) from the concentration-time profile.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Experimental workflow for HPLC-based stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of 4-(Bromomethyl)-2-chloropyridine is not extensively published, this guide provides a solid foundation for its handling and use. The compound is predicted to be soluble in common polar organic solvents and is susceptible to degradation via hydrolysis and nucleophilic substitution. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility and stability parameters in their specific solvent systems and conditions. This will enable the optimization of reaction conditions, ensure the quality of synthetic products, and promote the safe and effective use of this important chemical intermediate.

A Theoretical and Computational Guide to the Molecular Structure of 4-(Bromomethyl)-2-chloropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular structure of 4-(bromomethyl)-2-chloropyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of published, pre-computed structural data for this specific molecule, this guide details the robust and widely accepted computational protocols required to determine its three-dimensional geometry with a high degree of accuracy. The primary focus is on the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to perform geometry optimization. This document outlines the step-by-step experimental protocol for such a calculation, specifies the recommended theoretical models and basis sets, and presents the expected data outputs in a clear, tabular format. For comparative purposes, experimentally determined geometric parameters for analogous structures—2-chloropyridine and bromobenzene—are provided. Furthermore, a visualization of the computational workflow is presented to elucidate the logical progression of a theoretical structural analysis.

Introduction

4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science. A precise understanding of its molecular geometry—including bond lengths, bond angles, and dihedral angles—is fundamental to predicting its reactivity, intermolecular interactions, and overall suitability for various applications.

Computational chemistry offers a powerful and cost-effective means to determine the three-dimensional structure of molecules.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a particularly effective and popular choice due to its balance of accuracy and computational efficiency, especially for organic molecules.[2] This guide will focus on the use of DFT to perform a geometry optimization, which is the process of finding the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy.[3]

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state electron density and, consequently, the total energy of the system.

For the theoretical calculation of 4-(bromomethyl)-2-chloropyridine, the recommended DFT functional is B3LYP . This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used for its accuracy in predicting the geometries of organic molecules.

The choice of a basis set is also crucial. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing halogens like chlorine and bromine, a basis set that can accurately describe the electron distribution around these atoms is necessary. The 6-311++G(d,p) basis set is highly recommended. This is a triple-split valence basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to allow for more flexibility in the shape of the electron orbitals.[4]

Detailed Experimental Protocol: Geometry Optimization

The following protocol outlines the steps for performing a geometry optimization of 4-(bromomethyl)-2-chloropyridine using the DFT/B3LYP/6-311++G(d,p) level of theory. The widely-used Gaussian software package is a suitable platform for this type of calculation.[5][6]

Step 1: Building the Initial Molecular Structure The first step is to create an initial three-dimensional structure of 4-(bromomethyl)-2-chloropyridine. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the optimization process will refine it.

Step 2: Preparing the Input File An input file must be created that provides the computational software with the necessary information to perform the calculation. This file typically includes:

-

The initial atomic coordinates of the molecule.

-

The desired level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The type of calculation to be performed (geometry optimization).

-

The charge and multiplicity of the molecule.

Step 3: Performing the Geometry Optimization The input file is submitted to the computational chemistry software (e.g., Gaussian). The software will then iteratively adjust the positions of the atoms, calculating the energy at each step, until a local minimum on the potential energy surface is found.[3] This process is complete when the forces on the atoms and the change in energy between successive steps fall below a predefined convergence threshold.

Step 4: Verifying the Optimized Structure After the optimization is complete, it is essential to verify that the resulting structure corresponds to a true energy minimum. This is typically done by performing a frequency calculation at the same level of theory. A true minimum will have no imaginary vibrational frequencies.

Step 5: Analyzing the Output The output file from the geometry optimization contains a wealth of information about the molecule's structure and electronic properties. The key data to extract are the optimized bond lengths, bond angles, and dihedral angles. Other valuable information, such as Mulliken atomic charges and the dipole moment, can also be obtained.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculation process, from the initial input to the final analysis of the molecular structure.

Caption: Workflow for theoretical molecular structure calculation.

Data Presentation: Expected and Comparative Structural Parameters

The following tables summarize the types of quantitative data that would be obtained from a successful geometry optimization of 4-(bromomethyl)-2-chloropyridine. For comparison, experimentally determined values for 2-chloropyridine (from gas-phase electron diffraction) and bromobenzene (from microwave spectroscopy) are provided as reasonable approximations for the corresponding fragments of the target molecule.

Table 1: Predicted Bond Lengths (in Ångströms, Å)

| Bond | Atom 1 | Atom 2 | Predicted Value (Å) | Experimental Value (Å) | Reference Molecule |

| C-Cl | C2 | Cl | To be calculated | 1.737 | 2-Chloropyridine |

| C-Br | C7 | Br | To be calculated | 1.867 | Bromobenzene[5] |

| Pyridine C-N | C2 | N1 | To be calculated | 1.332 | 2-Chloropyridine |

| Pyridine C-N | C6 | N1 | To be calculated | 1.340 | 2-Chloropyridine |

| Pyridine C-C | C2 | C3 | To be calculated | 1.388 | 2-Chloropyridine |

| Pyridine C-C | C3 | C4 | To be calculated | 1.391 | 2-Chloropyridine |

| Pyridine C-C | C4 | C5 | To be calculated | 1.391 | 2-Chloropyridine |

| Pyridine C-C | C5 | C6 | To be calculated | 1.389 | 2-Chloropyridine |

| Pyridine C-CH2 | C4 | C7 | To be calculated | - | - |

| Benzene C-C (proxy) | - | - | - | 1.402 | Bromobenzene[5] |

Table 2: Predicted Bond Angles (in Degrees, °)

| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value (°) | Experimental Value (°) | Reference Molecule |

| N-C-Cl | N1 | C2 | Cl | To be calculated | 115.1 | 2-Chloropyridine |

| N-C-C | N1 | C2 | C3 | To be calculated | 124.0 | 2-Chloropyridine |

| C-C-Cl | C3 | C2 | Cl | To be calculated | 120.9 | 2-Chloropyridine |

| C-N-C | C2 | N1 | C6 | To be calculated | 117.3 | 2-Chloropyridine |

| N-C-C | N1 | C6 | C5 | To be calculated | 123.0 | 2-Chloropyridine |

| C-C-C (Pyridine) | C2 | C3 | C4 | To be calculated | 118.7 | 2-Chloropyridine |

| C-C-C (Pyridine) | C3 | C4 | C5 | To be calculated | 118.3 | 2-Chloropyridine |

| C-C-C (Pyridine) | C4 | C5 | C6 | To be calculated | 118.7 | 2-Chloropyridine |

| C-C-CH2 | C3 | C4 | C7 | To be calculated | - | - |

| C-C-CH2 | C5 | C4 | C7 | To be calculated | - | - |

| C-CH2-Br | C4 | C7 | Br | To be calculated | - | - |

| C-C-C (Benzene proxy) | - | - | - | - | ~120 | Bromobenzene |

Table 3: Predicted Dihedral Angles (in Degrees, °)

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (°) |

| C5-C4-C7-Br | C5 | C4 | C7 | Br | To be calculated |

| C3-C4-C7-Br | C3 | C4 | C7 | Br | To be calculated |

Note: The pyridine ring is expected to be planar, resulting in dihedral angles around the ring of approximately 0° or 180°.

Conclusion

References

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 2. Microwave rotational spectra and structures of 2-fluoropyridine and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-chloro- [webbook.nist.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. The molecular structures of 2-, 3- and 4-chloropyridine and chloropyrazine in the gas phase by electron diffraction and ab initio calculations [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. [논문]Microwave spectrum of 2-chloropyridine [scienceon.kisti.re.kr]

Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-2-chloropyridine: An In-depth Technical Guide

Introduction

4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The presence of a reactive bromomethyl group, in addition to the chloro-substituted pyridine core, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in 4-(bromomethyl)-2-chloropyridine, with a focus on its synthetic applications, reaction mechanisms, and experimental considerations.

The core reactivity of the bromomethyl group in this molecule is centered around nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the 4-position of the pyridine ring, enabling the construction of targeted molecular architectures.

General Reactivity and Mechanistic Considerations

The bromomethyl group (-CH₂Br) is a potent electrophile due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and renders the benzylic-like carbon susceptible to nucleophilic attack. The reactivity of this group is analogous to that of benzyl bromide, with the added electronic influence of the 2-chloro-substituted pyridine ring.

The primary reaction mechanism for the substitution of the bromine atom is the bimolecular nucleophilic substitution (Sₙ2) pathway. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted bond-forming and bond-breaking process through a single transition state. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.

Alternatively, under certain conditions, particularly with weaker nucleophiles and in polar protic solvents, a unimolecular nucleophilic substitution (Sₙ1) mechanism may be operative. This pathway involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable carbocation intermediate, which is then rapidly attacked by the nucleophile. The stability of the carbocation is enhanced by the adjacent pyridine ring.

The general workflow for nucleophilic substitution reactions involving 4-(bromomethyl)-2-chloropyridine is depicted below.

Caption: General workflow for the nucleophilic substitution of 4-(bromomethyl)-2-chloropyridine.

Reactions with Various Nucleophiles

The versatility of 4-(bromomethyl)-2-chloropyridine as a synthetic intermediate is demonstrated by its reactions with a broad range of nucleophiles.

Reactions with Amines (N-Alkylation)

Primary and secondary amines readily react with 4-(bromomethyl)-2-chloropyridine to yield the corresponding N-alkylated pyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Add a solution of 4-(bromomethyl)-2-chloropyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile (Amine) | Product | Typical Yield (%) |

| Primary Amine (R-NH₂) | 4-((R-amino)methyl)-2-chloropyridine | Data not available |

| Secondary Amine (R₂NH) | 4-((R₂-amino)methyl)-2-chloropyridine | Data not available |

Reactions with Thiols (S-Alkylation)

Thiols and thiophenols are excellent nucleophiles and react efficiently with 4-(bromomethyl)-2-chloropyridine to form thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation

-

To a solution of the thiol (1.0 equivalent) in a solvent such as ethanol or DMF, add a base like sodium hydroxide or sodium ethoxide (1.1 equivalents) at 0 °C to form the thiolate.

-

Add a solution of 4-(bromomethyl)-2-chloropyridine (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by adding water and extracting with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

| Nucleophile (Thiol) | Product | Typical Yield (%) |

| Thiol (R-SH) | 4-((R-thio)methyl)-2-chloropyridine | Data not available |

Reactions with Alcohols and Phenols (O-Alkylation/Etherification)

The formation of ethers via the reaction of 4-(bromomethyl)-2-chloropyridine with alcohols or phenols typically requires a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

Experimental Protocol: General Procedure for Etherification

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF.

-

Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)-2-chloropyridine (1.0 equivalent) in the same solvent.

-

Stir the reaction at room temperature or with heating until the starting material is consumed.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Purify by column chromatography.

| Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |

| Alcohol (R-OH) | 4-((R-oxy)methyl)-2-chloropyridine | Data not available |

| Phenol (Ar-OH) | 4-((Ar-oxy)methyl)-2-chloropyridine | Data not available |

Reactions with Carboxylates (Esterification)

Carboxylate salts, generated from carboxylic acids and a base, can act as nucleophiles to displace the bromide and form esters.

Experimental Protocol: General Procedure for Esterification

-

To a solution of the carboxylic acid (1.1 equivalents) in a solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

-

Add 4-(bromomethyl)-2-chloropyridine (1.0 equivalent) to the mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the reaction.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, add water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude ester by column chromatography.

| Nucleophile (Carboxylate) | Product | Typical Yield (%) |

| Carboxylate (R-COO⁻) | 4-(((R-carbonyl)oxy)methyl)-2-chloropyridine | Data not available |

Applications in Drug Discovery and Development

The logical relationship for the synthetic utility of 4-(bromomethyl)-2-chloropyridine in generating diverse molecular scaffolds is illustrated below.

Caption: Synthetic pathways for scaffold diversification starting from 4-(bromomethyl)-2-chloropyridine.

Conclusion

4-(Bromomethyl)-2-chloropyridine is a highly reactive and versatile synthetic building block. The pronounced electrophilicity of the bromomethyl group allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity provides a powerful tool for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this intermediate is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 4-(Bromomethyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 4-(bromomethyl)-2-chloropyridine. The pyridine nucleus is inherently electron-deficient, a characteristic that is significantly modulated by the presence of substituents. This document elucidates the electronic effects of the 2-chloro and 4-(bromomethyl) groups on the pyridine ring's reactivity. It explores the diminished susceptibility of the ring to electrophilic aromatic substitution and its enhanced reactivity towards nucleophilic aromatic substitution. Quantitative data, including estimated pKa values and representative NMR chemical shifts from analogous compounds, are presented to provide a semi-quantitative understanding of the electron density of the ring. Detailed experimental protocols for the determination of pKa and for monitoring nucleophilic aromatic substitution reactions are provided to facilitate further investigation.

Introduction: The Electronic Nature of the Pyridine Ring

Pyridine is a six-membered aromatic heterocycle that is isoelectronic with benzene. However, the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters the electronic distribution within the ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), leading to a significant reduction in electron density at the carbon atoms of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, as it is less nucleophilic.[1] Conversely, this electron-poor nature renders the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for benzene under normal conditions.[2][3]

The electrophilicity of the pyridine ring can be further modulated by the presence of substituents. Electron-donating groups can partially mitigate the electron deficiency, thereby increasing the ring's reactivity towards electrophiles. Conversely, electron-withdrawing groups exacerbate the electron-poor character of the ring, further deactivating it towards EAS and activating it for SNAr.

The Influence of Substituents in 4-(Bromomethyl)-2-chloropyridine

In the case of 4-(bromomethyl)-2-chloropyridine, the pyridine ring is substituted with two electron-withdrawing groups, which profoundly influences its electrophilicity.

-

2-Chloro Substituent: The chlorine atom at the 2-position is a potent electron-withdrawing group. Its strong -I effect significantly reduces the electron density of the pyridine ring. This deactivation is most pronounced at the ortho and para positions relative to the chlorine atom. Consequently, the 2-chloro substituent strongly deactivates the ring towards electrophilic attack. However, it concurrently activates the ring for nucleophilic attack, particularly at the 2- and 6-positions.

-

4-(Bromomethyl) Substituent: The bromomethyl group at the 4-position also contributes to the overall electronic character of the molecule. While the bromine atom is electronegative, its inductive effect on the ring is attenuated by the intervening methylene (-CH2-) group. The primary reactivity of the bromomethyl group itself is as an electrophilic site for nucleophilic substitution (an SN2 reaction), where the bromide ion acts as a good leaving group. Its direct electronic influence on the aromatic ring's electrophilicity is less significant than that of the 2-chloro group.

The combined effect of these two substituents renders the pyridine ring in 4-(bromomethyl)-2-chloropyridine highly electron-deficient and therefore, a very weak nucleophile. Electrophilic attack on the ring is expected to be extremely difficult and would require harsh reaction conditions.

Quantitative Assessment of Electrophilicity

pKa as an Indicator of Electron Density

The basicity of the pyridine nitrogen, as quantified by the pKa of its conjugate acid, is a sensitive probe of the electron density of the aromatic ring. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less basic and lowering the pKa value. While the experimental pKa of 4-(bromomethyl)-2-chloropyridine has not been reported, the pKa of the closely related 2-chloro-4-methylpyridine can serve as a useful approximation.

| Compound | pKa | Reference |

| Pyridine | 5.25 | [4] |

| 2-Chloropyridine | 0.72 | [4] |

| 4-Methylpyridine | 6.02 | [4] |

| 2-Chloro-4-methylpyridine (analog) | 0.94 (Predicted) | [4] |

The predicted pKa of 2-chloro-4-methylpyridine is significantly lower than that of pyridine, highlighting the strong electron-withdrawing effect of the 2-chloro substituent. The 4-methyl group is electron-donating, which slightly increases the pKa relative to 2-chloropyridine. We can anticipate that the 4-(bromomethyl) group in the target molecule will have a less pronounced electron-donating effect than a methyl group, and may even be slightly electron-withdrawing overall due to the influence of the bromine atom. Therefore, the pKa of 4-(bromomethyl)-2-chloropyridine is expected to be in a similar range, likely slightly lower than that of 2-chloro-4-methylpyridine, indicating a highly electron-deficient pyridine ring.

NMR Spectroscopy as a Probe of Ring Electron Density

The chemical shifts of the ring protons and carbons in NMR spectroscopy are also indicative of the electron density. Electron-withdrawing groups deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). While a full NMR assignment for 4-(bromomethyl)-2-chloropyridine is not available in the searched literature, typical chemical shift ranges for related structures are presented below.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Pyridine Ring Protons | 7.0 - 8.5 | The protons on the substituted pyridine ring are expected to be in the aromatic region, with downfield shifts indicating deshielding. |

| -CH₂Br Protons | ~4.5 | The benzylic-like protons of the bromomethyl group are typically found in this region.[5] |

| ¹³C NMR | ||

| Pyridine Ring Carbons | 120 - 160 | Carbons attached to electronegative atoms (N, Cl) will be further downfield.[6][7] |

| -CH₂Br Carbon | 30 - 40 | The carbon of the bromomethyl group is expected in the aliphatic region. |

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The pyridine ring in 4-(bromomethyl)-2-chloropyridine is strongly deactivated towards electrophilic attack. The combination of the inherent electron deficiency of the pyridine ring and the potent electron-withdrawing effect of the 2-chloro substituent makes EAS reactions highly unfavorable. If forced under extreme conditions, electrophilic attack would be expected to occur at the C-3 or C-5 positions, which are least deactivated.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to its inertness towards electrophiles, the pyridine ring in 4-(bromomethyl)-2-chloropyridine is activated for nucleophilic aromatic substitution. The electron-withdrawing 2-chloro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, particularly at the 2- and 6-positions. Therefore, the chlorine atom at the 2-position is a viable leaving group for SNAr reactions with strong nucleophiles.

Nucleophilic Substitution at the Bromomethyl Group